molecular formula C16H21ClN2O2 B1460466 Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride CAS No. 2108599-85-3

Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride

Cat. No.: B1460466
CAS No.: 2108599-85-3
M. Wt: 308.8 g/mol
InChI Key: SHFVKNYJJZWTGE-UHFFFAOYSA-N
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Description

Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride is a useful research compound. Its molecular formula is C16H21ClN2O2 and its molecular weight is 308.8 g/mol. The purity is usually 95%.
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Biochemical Analysis

Cellular Effects

Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, indole derivatives have been reported to induce apoptosis in cancer cells, inhibit microbial growth, and modulate inflammatory responses. These effects are mediated through interactions with specific cellular receptors and signaling molecules, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in cell growth, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, and disruption of normal physiological processes. It is important to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are more water-soluble and easier to excrete. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound may be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm, nucleus, or mitochondria. The distribution of the compound within tissues can also affect its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria to affect cellular metabolism and energy production.

Properties

IUPAC Name

methyl 3-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.ClH/c1-11-3-4-14-12(9-11)13-10-17-7-5-15(13)18(14)8-6-16(19)20-2;/h3-4,9,17H,5-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFVKNYJJZWTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CNCC3)CCC(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride
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Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride
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Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride
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Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride
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Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride
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Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.